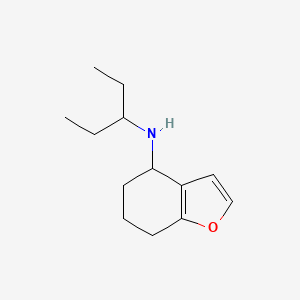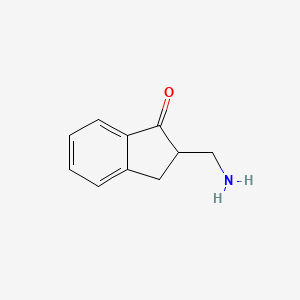
N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is an organic compound that belongs to the class of benzofurans This compound features a benzofuran ring fused with a tetrahydro structure and an amine group attached to the fourth carbon of the benzofuran ring The pentan-3-yl group is attached to the nitrogen atom of the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde and ethyl acetoacetate under acidic conditions.
Reduction: The benzofuran ring is then subjected to reduction using hydrogenation or other reducing agents to form the tetrahydrobenzofuran structure.
Amine Introduction:
Alkylation: The final step involves the alkylation of the amine group with pentan-3-yl bromide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where different alkyl or aryl groups can be introduced.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Alkyl or aryl halides, bases like sodium hydroxide
Hydrolysis: Acids like hydrochloric acid, bases like sodium hydroxide
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring
Reduction: Reduced amine derivatives
Substitution: Alkyl or aryl substituted amine derivatives
Hydrolysis: Breakdown products of the benzofuran and amine groups
Scientific Research Applications
N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Pentan-3-yl)hydroxylamine: A compound with a similar pentan-3-yl group but different functional groups.
3-Methyl-3-pentanol: An organic compound with a similar pentan-3-yl structure but different functional groups.
Uniqueness
N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is unique due to its specific combination of a benzofuran ring, tetrahydro structure, and amine group with a pentan-3-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-pentan-3-yl-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C13H21NO/c1-3-10(4-2)14-12-6-5-7-13-11(12)8-9-15-13/h8-10,12,14H,3-7H2,1-2H3 |
InChI Key |
LAJLDERZGJYFFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1CCCC2=C1C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13270292.png)
![1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13270299.png)



![N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13270321.png)


![3-[(Trifluoromethoxy)methyl]piperidine](/img/structure/B13270343.png)
![2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B13270351.png)
![2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol](/img/structure/B13270358.png)

![{Bicyclo[6.1.0]nonan-4-yl}methanol](/img/structure/B13270375.png)
![2-(Aminomethyl)-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane-7,7-dione](/img/structure/B13270391.png)
